5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with chloromethyl chloroformate in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole derivatives or reduction to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted imidazole derivatives, while oxidation can produce imidazole-4-carboxylic acid derivatives .
Scientific Research Applications
5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and protein interactions
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but with a furan ring instead of an imidazole ring.
5-(Bromomethyl)furfural: A halogenated derivative of furfural with a bromomethyl group.
5-(Hydroxymethyl)furfural: A non-halogenated analog with a hydroxymethyl group.
Uniqueness
5-(Chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
CAS No. |
857939-27-6 |
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Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-8-4(2-7)5(9-3)6(10)11/h2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
JMOQEULWWQRBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)CCl)C(=O)O |
Origin of Product |
United States |
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